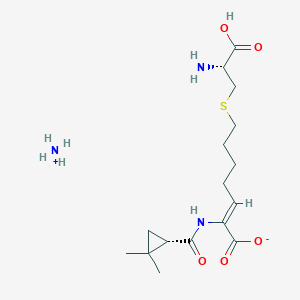

西拉司亭铵盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilastatin Ammonium Salt is the ammonium salt of Cilastatin . It is a dipeptidase inhibitor of renal enzyme dehydropeptidase-I and leukotriene D4 peptidase . It inhibits metabolism of LTD4 to LTE4 and the hydrolysis of β-lactam antibiotics . It reduces toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells .

Synthesis Analysis

The synthesis of Cilastatin involves a multi-step process . The process involves condensing cysteine hydrochloride with heptenoic acid in the presence of sodium hydroxide in an aqueous medium . The product obtained contains the corresponding undesired E-isomer in amounts ranging from about 6 to 10% as determined by HPLC . A process for isomerising the E-isomer to cilastatin by heating the mixture at pH 3 is also disclosed .Molecular Structure Analysis

The molecular formula of Cilastatin Ammonium Salt is C16H25N2O5S.H4N . The molecular weight is 375.484 .Chemical Reactions Analysis

Cilastatin Ammonium Salt is used in combination with imipenem to prevent its metabolism . It inhibits the human enzyme dehydropeptidase . Dehydropeptidase is an enzyme found in the kidney and is responsible for degrading the antibiotic imipenem .Physical and Chemical Properties Analysis

Cilastatin Ammonium Salt is a white to off-white solid . The storage temperature is -20°C .科学研究应用

- 应用: 研究人员已探索西拉司亭作为肾脏保护剂的潜力。 它可能减轻炎症并防止肾病 {svg_1}. 需要进一步研究来全面了解其机制和临床意义。

- 发现: 研究人员评估了西拉司亭对炎症相关肾病的影响。 结果表明西拉司亭可能具有神经保护作用 {svg_2}.

- 意义: 这些 MSN 可以在药物输送、催化和其他领域得到应用。 西拉司亭衍生物在塑造纳米粒子结构中起着至关重要的作用 {svg_3}.

肾脏保护和肾病

眼压升高和神经保护

介孔二氧化硅纳米粒子 (MSN) 的结构导向剂

色谱分析

作用机制

Target of Action

Cilastatin is primarily targeted at the human enzyme dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of certain antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem, an antibiotic that is hydrolyzed by dehydropeptidase-I . By blocking the metabolism of imipenem, cilastatin prolongs its antibacterial effect .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics and the conversion of leukotriene D4 to leukotriene E4 . By inhibiting dehydropeptidase-I, cilastatin prevents the breakdown of these antibiotics, thereby enhancing their effectiveness .

Pharmacokinetics

The pharmacokinetics of cilastatin involve its combination with imipenem to prevent the latter’s metabolism . This combination changes the pharmacokinetics involved, making the antibiotic more effective . .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By preventing the degradation of imipenem, cilastatin enhances the antibiotic’s ability to combat bacterial infections .

Action Environment

The action of cilastatin is influenced by the environment within the human body, particularly the kidneys where dehydropeptidase-I is located . The efficacy and stability of cilastatin may be affected by factors such as the patient’s renal function and the presence of other medications.

安全和危害

Cilastatin Ammonium Salt is not classified as a hazardous substance or mixture . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person to fresh air . If not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person . Rinse mouth with water .

未来方向

Cilastatin is indicated, in combination with imipenem with or without relebactam, for the treatment of bacterial infections including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal as well as septicemia and endocarditis . The first combination product containing both drugs was approved by the FDA in November of 1985 under the trade name Primaxin . A newer triple-drug product was approved in July 2019 under the trade name Recarbrio which also contains relebactam .

属性

IUPAC Name |

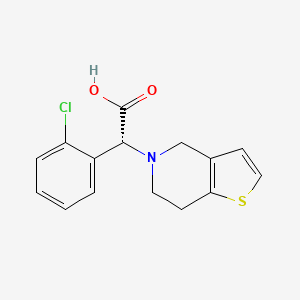

azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHMSHKUJVYVPY-QBNHLFMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of the new preparation method of cilastatin ammonium salt described in the research?

A1: The research paper outlines a novel method for preparing cilastatin ammonium salt, a compound often used in conjunction with imipenem as an antibiotic. This new method offers several advantages:

- Reduced Side Reactions: Crystallization is carried out at room temperature, minimizing the potential for unwanted side reactions. []

- Simplified Production: The use of a neutral absorbent resin streamlines the process and potentially reduces the complexity of production facilities. []

- Improved Quality: The refined process contributes to a higher quality of cilastatin ammonium salt. []

Q2: Can you describe the role of ammonium water in the preparation of cilastatin ammonium salt?

A2: In this specific method, after the cilastatin is adsorbed onto the neutral absorbent resin and washed, ammonium water plays a crucial role as an eluent. It facilitates the release of cilastatin from the resin, allowing for its collection and further processing into the final ammonium salt form. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)